molecular formula C16H13NO3 B1491888 Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate CAS No. 2088860-34-6

Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate

Cat. No.: B1491888
CAS No.: 2088860-34-6
M. Wt: 267.28 g/mol
InChI Key: PIGNDSFXWHHTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate ( 2088860-34-6) is a chemical compound with the molecular formula C 16 H 13 NO 3 and a molecular weight of 267.28 g/mol . Its structure features an oxazole ring, a five-membered aromatic heterocycle, which is substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a naphthalen-2-yl group . This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatility of the oxazole scaffold. Oxazole derivatives are frequently explored as core structures in the synthesis of novel pharmaceutical candidates and functional materials. Researchers value this specific compound as a key synthetic intermediate or building block for constructing more complex molecules. It can undergo various transformations, such as hydrolysis of the ester group to the corresponding acid, or serve as a precursor in metal-catalyzed cross-coupling reactions, leveraging its aromatic systems. Proper handling procedures must be followed. It is recommended to conduct experiments wearing appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to prevent skin and eye contact . For long-term stability, the product should be stored at -20°C for 1-2 years . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-naphthalen-2-yl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-16(18)15-17-10-14(20-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNDSFXWHHTBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the condensation of naphthalene derivatives with oxazole carboxylic acids. The structural characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of effects:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
  • Antifungal Activity : this compound exhibits antifungal effects against various Candida species, with some studies reporting activity greater than that of conventional antifungal agents like fluconazole .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The observed mechanism involves induction of apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, enhancing its ability to disrupt cellular functions in both bacterial and cancer cells .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways, though detailed enzymatic targets remain to be fully elucidated .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies on Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity with MIC values in the low micromolar range against MRSA strains. The results were compared with standard antibiotics, showing superior efficacy in some cases .
  • Anticancer Efficacy Assessment : In a comparative study, this compound was tested alongside established chemotherapeutics. Results indicated that it induced apoptosis in A549 cells with an IC50 value significantly lower than some conventional treatments .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialMRSA<10 µM
AntifungalCandida auris<5 µM
AnticancerA549 (lung cancer)15 µM
AnticancerCaco-2 (colon cancer)20 µM

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional properties of ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate can be compared to related oxazole, thiazole, and isoxazole derivatives (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent(s) Lipophilicity (LogP)* Key Applications Reference ID
This compound Oxazole Naphthalen-2-yl, COOEt ~3.5 (estimated) Intermediate for inhibitors
Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate Oxazole 2-Ethoxyphenyl, COOEt ~2.8 Antiviral intermediates
5-Chlorobenzo[d]oxazole-2-carboxylate Benzoxazole Cl, COOEt ~2.1 Antimicrobial agents
Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Oxazole Pyridin-4-yl, COOEt ~1.9 Kinase modulation
3-(Chloromethyl)-5-(naphthalen-2-yl)-1,2-oxazole Oxazole Naphthalen-2-yl, CH2Cl ~3.2 Synthetic intermediate

*LogP values estimated via computational methods (e.g., XLogP3).

  • Substituent Impact: Naphthalen-2-yl vs. Aryl Groups: The naphthalen-2-yl group increases steric bulk and lipophilicity compared to smaller aryl groups (e.g., 2-ethoxyphenyl), enhancing membrane permeability and target binding in hydrophobic pockets . Oxazole vs.
Crystallographic and Physicochemical Properties
  • Crystallography : The naphthalen-2-yl group promotes dense crystal packing via edge-to-face π-interactions, as seen in related naphthyl-oxazole structures .
  • Thermal Stability : Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate () has a boiling point of 320.5°C, suggesting the target compound may exhibit comparable thermal stability due to similar molecular weight and polarity .

Preparation Methods

Copper(I)-Catalyzed Tandem Synthesis Using Ethyl Isocyanoacetate and 2-Naphthaldehyde

Method Overview:

  • The synthesis involves a copper(I)-catalyzed tandem reaction between ethyl isocyanoacetate and 2-naphthaldehyde under aerobic conditions.
  • The reaction is typically carried out in dry N,N-dimethylformamide (DMF) solvent with copper(I) bromide (CuBr) as the catalyst and DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.
  • The reaction is performed under an oxygen atmosphere (balloon pressure) to facilitate oxidative cyclization.
  • After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Reaction Conditions and Yields:

Parameter Details
Catalyst CuBr (0.25 equiv)
Base DABCO (0.5 equiv)
Solvent Dry DMF (2 mL per mmol scale)
Reactants Ethyl isocyanoacetate (1 equiv), 2-naphthaldehyde (1 equiv)
Atmosphere Oxygen (balloon pressure)
Temperature Room temperature or mild heating
Reaction Time Several hours (typically 12 h)
Workup Quench with water, extract with EtOAc, dry, filter
Purification Silica gel chromatography (eluent: ethyl acetate:petroleum ether = 1:4)
Yield Approximately 80%

Key Observations:

  • The method is efficient and provides the target compound in good to excellent yield (~80%).
  • The reaction tolerates various aromatic aldehydes, including 2-naphthaldehyde, to give corresponding 5-aryl oxazole-2-carboxylates.
  • The copper(I) catalyst and oxygen atmosphere are critical for the oxidative cyclization step to form the oxazole ring.

Reference: This method is detailed in the supplementary information of a Royal Society of Chemistry publication describing copper(I)-catalyzed tandem synthesis of 4,5-disubstituted oxazoles, including ethyl 5-(naphthalen-2-yl)oxazole-4-carboxylate as a closely related compound.

Alternative Route via Reaction of Ethyl 2-Aminoacetate with Aromatic Ketones

Method Overview:

  • Ethyl 2-aminoacetate hydrochloride is reacted with aromatic ketones (e.g., aryl methyl ketones) in the presence of a base such as potassium carbonate to remove the hydrochloride and generate the free amine.
  • This intermediate then undergoes cyclization to form 2,5-disubstituted oxazoles.
  • Although this method is more commonly applied to phenyl-substituted oxazoles, it can be adapted for naphthyl derivatives by using 2-acetonaphthone.

Reaction Conditions and Yields:

Parameter Details
Starting Materials Ethyl 2-aminoacetate hydrochloride, 2-acetonaphthone
Base K2CO3
Solvent Typically polar aprotic solvents
Temperature Reflux or elevated temperatures
Yield Moderate (~25-75%) depending on conditions

Key Observations:

  • The reaction proceeds via an intermediate free amine that condenses with the ketone.
  • Yields can be improved by careful removal of hydrochloric acid and optimization of reaction parameters.
  • This method confirms the intermediacy of ethyl 2-aminoacetate in oxazole formation.

Reference: The approach is discussed in the context of 2,5-disubstituted oxazole synthesis and characterization of ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate analogs.

General Notes on Purification and Characterization

  • After synthesis, the crude product is typically purified by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures.
  • The purified compound is often obtained as a yellow solid with melting points consistent with literature values.
  • Characterization includes IR spectroscopy showing ester carbonyl peaks (~1720 cm^-1), 1H and 13C NMR confirming the oxazole ring and aromatic substituents, and mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Base Solvent Conditions Yield (%) Notes
1 Ethyl isocyanoacetate + 2-naphthaldehyde CuBr (0.25 eq), DABCO (0.5 eq) Dry DMF O2 atmosphere, RT, 12 h ~80 Copper(I)-catalyzed tandem oxidative cyclization
2 Ethyl 2-aminoacetate hydrochloride + 2-acetonaphthone K2CO3 (base) Polar aprotic Reflux or elevated temp 25-75 Via free amine intermediate, moderate yields

Q & A

Basic: What are the common synthetic routes for Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate?

Answer:
The compound is typically synthesized via cyclization reactions. A representative method involves:

  • Step 1: Reacting naphthalene-2-carbothioamide with ethyl 2-chloro-3-oxobutanoate under reflux in ethanol to form a thiazole intermediate .
  • Step 2: Treating the intermediate with hydrazine hydrate to obtain a carbohydrazide, followed by cyclization using carbon disulfide and dimethyl sulfate to yield oxadiazole derivatives .
  • Alternative Route: For oxazole formation, iodine-mediated cyclization of ethyl 2-isocyanoacetate with ketones (e.g., 1-(2-ethoxyphenyl)ethan-1-one) in DMSO at 130°C, yielding ethyl oxazole-2-carboxylate derivatives .

Key Considerations:

  • Solvent choice (e.g., DMSO for cyclization, ethanol for hydrolysis) significantly impacts reaction efficiency.
  • Yields vary (18–64%) depending on substituents and purification methods .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Signals for aromatic protons (δ 7.1–7.9 ppm), ethoxy groups (δ 1.49 ppm, triplet), and sulfonyl/methyl groups (δ 3.00 ppm) confirm substituents .
    • ¹³C NMR: Peaks at δ 155–160 ppm indicate carbonyl carbons; aromatic carbons appear at δ 112–153 ppm .
  • HRMS: Exact mass analysis (e.g., m/z 351.1016 [M+H]⁺) validates molecular formula .
  • HPLC: Purity (>98%) is confirmed via reverse-phase chromatography with UV detection at 254 nm .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., 10–15% EtOAc in hexane) resolves polar impurities .
  • Recrystallization: Ethanol/water mixtures are used to obtain high-purity crystalline solids .
  • Solvent Extraction: Post-reaction mixtures are washed with Na₂S₂O₃ (to remove iodine) and dried over anhydrous Na₂SO₄ .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Answer:

  • Catalyst Screening: Replace iodine with milder catalysts (e.g., CuI) to reduce side reactions in oxazole cyclization .
  • Temperature Control: Lower reaction temperatures (e.g., 100°C instead of 130°C) may minimize decomposition of heat-sensitive intermediates.
  • Reagent Stoichiometry: Adjust molar ratios (e.g., 1.2 eq. of ethyl 2-isocyanoacetate) to drive reactions to completion .

Advanced: What strategies resolve contradictions in reported synthetic methods or spectroscopic data?

Answer:

  • Cross-Validation: Compare NMR data across studies (e.g., δ 7.68 ppm for oxazole protons in vs. δ 7.43–7.88 ppm in thiazole derivatives ).
  • Mechanistic Analysis: Reconcile divergent routes (e.g., thiazole vs. oxazole pathways) by identifying key intermediates (e.g., hydrazide vs. isocyanoacetate) .
  • Computational Modeling: Use DFT calculations to predict plausible reaction pathways and validate experimental outcomes.

Advanced: How is X-ray crystallography applied to determine its molecular structure?

Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles.
  • Structure Validation: Programs like PLATON check for errors in thermal parameters, bond distances, and stereochemistry.
  • Puckering Analysis: For non-planar rings, Cremer-Pople coordinates quantify deviations from planarity .

Advanced: What role does the compound serve in synthesizing heterocyclic derivatives?

Answer:
It acts as a precursor for:

  • Quinazolin-4-ols: React with amines to form bioactive heterocycles (e.g., antitumor agents) .
  • Oxadiazoles: Sulfur-containing derivatives (e.g., methylsulfonyl-oxadiazoles) exhibit antimicrobial activity .

Advanced: How is computational modeling used to predict its biological interactions?

Answer:

  • Docking Studies: Simulate binding to targets (e.g., Chikungunya virus protease) using AutoDock Vina to assess affinity .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with bioactivity trends.

Advanced: What analytical approaches validate its stability under different conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
  • Accelerated Stability Testing: Expose to heat (40°C), humidity (75% RH), and light to monitor degradation via HPLC .

Advanced: How does structural modification impact its biological activity?

Answer:

  • Substituent Effects: Introducing sulfonyl groups (e.g., -SO₂CH₃) enhances antibacterial potency by improving target binding .
  • Scaffold Hybridization: Fusion with pyrrole or quinazoline rings broadens activity against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.